![molecular formula C15H13ClFNO3S B2722352 N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide CAS No. 338423-94-2](/img/structure/B2722352.png)
N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an amine with a sulfonyl chloride. The sulfonyl chloride would be derived from the corresponding sulfonic acid or its sodium salt .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical of this group. For example, it could react with bases to form salts, or with acids to form acid-addition salts .Scientific Research Applications
Antiviral Activity
The compound has been used in the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives have shown certain anti-tobacco mosaic virus activity .
Antimicrobial Activity
The compound has been used in the multi-step synthesis of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives . These derivatives have shown antimicrobial activity against Gram-positive bacterial strains .
Antibiofilm Agents
The synthesized derivatives of the compound have also been used as antibiofilm agents . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and these agents can prevent their formation .
Toxicity Studies
The compound and its derivatives have been used in toxicity studies . Specifically, they have been tested for toxicity to aquatic crustacean Daphnia magna .
In Silico Studies
The compound and its derivatives have been used in in silico studies to understand their potential mechanism of action and toxicity .
Anti-allergic Activities
The compound has been used in the synthesis of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives . These derivatives have been tested for in vivo anti-allergic activities .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonylethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c16-12-3-7-14(8-4-12)22(20,21)10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDDUMUOPVRAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide |
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